MI-538

Descripción

Propiedades

IUPAC Name |

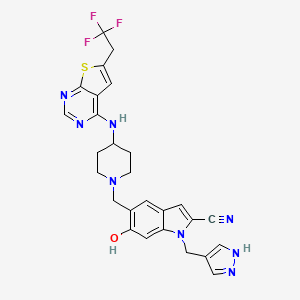

6-hydroxy-1-(1H-pyrazol-4-ylmethyl)-5-[[4-[[6-(2,2,2-trifluoroethyl)thieno[2,3-d]pyrimidin-4-yl]amino]piperidin-1-yl]methyl]indole-2-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H25F3N8OS/c28-27(29,30)9-21-7-22-25(32-15-33-26(22)40-21)36-19-1-3-37(4-2-19)14-18-5-17-6-20(10-31)38(23(17)8-24(18)39)13-16-11-34-35-12-16/h5-8,11-12,15,19,39H,1-4,9,13-14H2,(H,34,35)(H,32,33,36) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QXLJOBRSTCFLMC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1NC2=C3C=C(SC3=NC=N2)CC(F)(F)F)CC4=C(C=C5C(=C4)C=C(N5CC6=CNN=C6)C#N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H25F3N8OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

566.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

For Researchers, Scientists, and Drug Development Professionals

An In-Depth Technical Guide to the Mechanism of Action of MI-538

Introduction

This compound is a potent and selective small-molecule inhibitor of the protein-protein interaction (PPI) between menin and Mixed Lineage Leukemia (MLL) fusion proteins.[1][2] This interaction is a critical driver in a subset of acute leukemias characterized by MLL gene rearrangements.[3][4] By disrupting this key interaction, this compound represents a targeted therapeutic strategy for these aggressive hematological malignancies. This document provides a comprehensive overview of the mechanism of action of this compound, supported by quantitative data, detailed experimental protocols, and visual representations of the underlying biological processes and experimental workflows.

Core Mechanism of Action

This compound functions by directly binding to the scaffold protein menin, occupying the binding pocket that would otherwise be engaged by the N-terminal fragment of MLL or its oncogenic fusion partners (e.g., MLL-AF4, MLL-AF9).[3][4] This competitive inhibition prevents the recruitment of the MLL fusion protein complex to chromatin, thereby abrogating its leukemogenic activity. The disruption of the menin-MLL interaction leads to a significant downregulation of key downstream target genes, most notably HOXA9 and MEIS1, which are essential for the proliferation and survival of MLL-rearranged leukemia cells.[1][4] Consequently, treatment with this compound inhibits the proliferation of MLL leukemia cells, induces apoptosis, and promotes their differentiation into more mature cell types.[4]

Quantitative Data Summary

The following table summarizes the key quantitative metrics that define the potency and selectivity of this compound.

| Parameter | Value | Cell Line/Assay Condition | Reference |

| IC50 | 21 nM | Inhibition of menin-MLL fusion protein interaction | [1][2] |

| GI50 | 83 nM | Inhibition of MLL leukemia cell proliferation | [1] |

| Kd | 6.5 nM | Binding affinity to menin | [1] |

| Selectivity | No effect up to 6 µM | Growth of control cell lines (HL-60, HM-2) without MLL translocations | [1] |

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams illustrate the molecular mechanism of this compound and a typical experimental workflow for its evaluation.

Caption: Signaling pathway of this compound in MLL-rearranged leukemia.

Caption: General experimental workflow for evaluating this compound.

Detailed Experimental Protocols

1. Fluorescence Polarization (FP) Assay for Menin-MLL Interaction

-

Principle: This assay quantitatively measures the disruption of the menin-MLL interaction. A small, fluorescently labeled peptide derived from the MLL protein (MBM1) is used. When unbound, the peptide tumbles rapidly in solution, resulting in low fluorescence polarization. Upon binding to the larger menin protein, its rotation slows, leading to a high polarization signal. This compound competes with the MLL peptide for binding to menin, causing a decrease in polarization.

-

Materials:

-

Purified recombinant human menin protein

-

Fluorescein-labeled MLL-derived peptide (e.g., FITC-MBM1)

-

This compound

-

Assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 100 mM NaCl, 1 mM DTT, 0.01% Tween-20)

-

384-well, low-volume, black plates

-

Plate reader capable of measuring fluorescence polarization

-

-

Protocol:

-

Prepare a solution of menin and FITC-MBM1 in the assay buffer. The final concentrations should be optimized, but are typically in the low nanomolar range (e.g., 20 nM menin and 10 nM FITC-MBM1).

-

Serially dilute this compound in DMSO and then in assay buffer to create a range of concentrations.

-

Add a small volume of the diluted this compound or DMSO (vehicle control) to the wells of the 384-well plate.

-

Add the menin/FITC-MBM1 mixture to each well.

-

Incubate the plate at room temperature for 1-2 hours, protected from light, to allow the binding to reach equilibrium.

-

Measure the fluorescence polarization on a plate reader.

-

Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the this compound concentration.

-

2. Cell Proliferation (MTT) Assay

-

Principle: The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

-

Materials:

-

MLL-rearranged leukemia cell lines (e.g., MV4-11, MOLM-13) and control cell lines (e.g., HL-60)

-

Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

-

This compound

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

96-well plates

-

Microplate reader

-

-

Protocol:

-

Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

-

Prepare serial dilutions of this compound in the culture medium.

-

Add the diluted this compound or vehicle control to the wells.

-

Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.

-

Add 10 µL of MTT solution to each well and incubate for an additional 4 hours.

-

Add 100 µL of solubilization solution to each well and incubate overnight at 37°C to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the GI50 value from the dose-response curve.

-

3. Quantitative Real-Time PCR (qRT-PCR) for HOXA9 and MEIS1 Expression

-

Principle: This technique measures the amount of a specific RNA. Total RNA is first reverse-transcribed into complementary DNA (cDNA), and then the cDNA is amplified using a PCR machine that measures the amplification in real-time. The level of gene expression is quantified relative to a housekeeping gene.

-

Materials:

-

Treated and untreated MLL-rearranged leukemia cells

-

RNA extraction kit

-

cDNA synthesis kit

-

qRT-PCR master mix (e.g., SYBR Green)

-

Primers for HOXA9, MEIS1, and a housekeeping gene (e.g., GAPDH or ACTB)

-

qRT-PCR instrument

-

-

Protocol:

-

Treat MLL-rearranged leukemia cells with this compound (e.g., 100 nM) or vehicle control for 48-72 hours.[1]

-

Isolate total RNA from the cells using a commercial kit according to the manufacturer's instructions.

-

Synthesize cDNA from 1 µg of total RNA using a cDNA synthesis kit.

-

Set up the qRT-PCR reaction by mixing the cDNA, forward and reverse primers for the target and housekeeping genes, and the master mix.

-

Run the qRT-PCR program on a real-time PCR instrument.

-

Analyze the data using the ΔΔCt method to determine the relative fold change in gene expression in this compound-treated cells compared to the vehicle-treated control.

-

4. Mouse Xenograft Model of MLL Leukemia

-

Principle: This in vivo model is used to assess the anti-leukemic efficacy of this compound. Immunocompromised mice are engrafted with human MLL-rearranged leukemia cells, which then proliferate and cause disease. The mice are then treated with this compound, and the effects on tumor growth and survival are monitored.

-

Materials:

-

Immunocompromised mice (e.g., NOD/SCID or NSG)

-

Human MLL-rearranged leukemia cells (e.g., MV4-11)

-

This compound formulated for in vivo administration

-

Vehicle control

-

Calipers for tumor measurement

-

-

Protocol:

-

Inject MLL-rearranged leukemia cells (e.g., 5-10 x 10^6 cells) subcutaneously or intravenously into the mice.

-

Allow the tumors to establish and reach a palpable size (e.g., 100-200 mm³).

-

Randomize the mice into treatment and control groups.

-

Administer this compound or vehicle control to the mice according to a predetermined schedule (e.g., daily oral gavage).

-

Measure the tumor volume with calipers every 2-3 days.

-

Monitor the body weight and overall health of the mice.

-

Continue the treatment for a specified period (e.g., 21 days) or until the tumors in the control group reach a predetermined endpoint.

-

At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histology, gene expression).

-

For survival studies, monitor the mice until they meet a defined humane endpoint.

-

This compound is a highly specific inhibitor of the menin-MLL interaction, a critical dependency in MLL-rearranged leukemias. Its mechanism of action is well-characterized, involving the direct binding to menin, disruption of the oncogenic MLL fusion protein complex, and subsequent downregulation of pro-leukemic genes. The experimental protocols detailed herein provide a robust framework for the continued investigation and development of this compound and other menin-MLL inhibitors as a promising therapeutic strategy for this challenging disease.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. benchchem.com [benchchem.com]

- 3. The complexity of blocking bivalent protein-protein interactions: development of a highly potent inhibitor of the menin-Mixed Lineage Leukemia (MLL) interaction - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Menin–MLL1 Interaction Small Molecule Inhibitors: A Potential Therapeutic Strategy for Leukemia and Cancers - PMC [pmc.ncbi.nlm.nih.gov]

MI-538: A Technical Guide to the Potent Menin-MLL Interaction Inhibitor

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of MI-538, a potent and selective small-molecule inhibitor of the menin-Mixed Lineage Leukemia (MLL) protein-protein interaction (PPI). This document details the mechanism of action, quantitative biological data, key experimental protocols, and relevant signaling pathways, serving as a critical resource for researchers in oncology, hematology, and drug discovery.

Core Concepts: Mechanism of Action

This compound is a thienopyrimidine-based compound that disrupts the critical interaction between menin and the N-terminal region of MLL. In leukemias characterized by MLL gene rearrangements, various MLL fusion proteins are generated. These fusion proteins retain the menin-binding domain of MLL and require this interaction for their oncogenic activity. Menin acts as a scaffold protein, tethering MLL fusion proteins to chromatin, which leads to the aberrant expression of downstream target genes, most notably the HOXA9 and MEIS1 homeobox genes.[1] This sustained upregulation of HOXA9 and MEIS1 is crucial for blocking hematopoietic differentiation and promoting leukemic cell proliferation.[2][3]

This compound competitively binds to a hydrophobic pocket on menin that is normally occupied by MLL, thereby preventing the formation of the menin-MLL fusion protein complex.[4][5] This disruption leads to the downregulation of HOXA9 and MEIS1 expression, ultimately inducing differentiation and apoptosis in MLL-rearranged leukemia cells.[6]

Quantitative Data Summary

The following tables summarize the in vitro and in vivo activity of this compound and related menin-MLL inhibitors.

Table 1: In Vitro Inhibitory Activity

| Compound | Target Interaction | Assay Type | IC50 (nM) | Binding Affinity (Kd, nM) | Reference |

| This compound | menin-MLL | Fluorescence Polarization | 21 | 6.5 | [6] |

| MI-463 | menin-MLL | Fluorescence Polarization | ~15 | ~10 | [7] |

| MI-503 | menin-MLL | Fluorescence Polarization | ~15 | ~10 | [7] |

Table 2: Cellular Activity in MLL-Rearranged Leukemia Cell Lines

| Compound | Cell Line | MLL Fusion | Assay Type | GI50 (nM) | Reference |

| This compound | MV4;11 | MLL-AF4 | Proliferation | 83 | [6] |

| This compound | MOLM13 | MLL-AF9 | Proliferation | Not Specified | [8] |

| MI-463 | MLL-AF9 transformed BMCs | MLL-AF9 | Proliferation | 230 | [7] |

| MI-503 | MLL-AF9 transformed BMCs | MLL-AF9 | Proliferation | 220 | [7] |

Table 3: In Vivo Pharmacokinetic and Efficacy Data for this compound

| Parameter | Value | Animal Model | Reference |

| Half-life (t1/2) | ~1.6 hours | Mouse | [6] |

| Oral Bioavailability | ~50% | Mouse | [6] |

| Tumor Volume Reduction | ~80% | MV4;11 Xenograft | [6] |

Signaling Pathways and Experimental Workflows

The Menin-MLL Signaling Pathway in Leukemia

Caption: The Menin-MLL signaling pathway in MLL-rearranged leukemia and the inhibitory action of this compound.

Experimental Workflow for Evaluating Menin-MLL Inhibitors

Caption: A typical experimental workflow for the discovery and preclinical evaluation of menin-MLL inhibitors.

Detailed Experimental Protocols

Fluorescence Polarization (FP) Competition Assay

Principle: This assay measures the ability of a test compound to disrupt the interaction between purified menin protein and a fluorescently labeled MLL-derived peptide. When the small fluorescent peptide is bound to the larger menin protein, it tumbles slowly in solution, resulting in a high fluorescence polarization signal. An effective inhibitor will displace the peptide, leading to faster tumbling and a decrease in the polarization signal.

Protocol:

-

Reagent Preparation:

-

Assay Buffer: 50 mM Tris-HCl (pH 7.5), 50 mM NaCl, 1 mM DTT, 0.1% BSA.

-

Recombinant full-length human menin protein is diluted to a working concentration (e.g., 20 nM) in the assay buffer.

-

A fluorescein-labeled MLL peptide (e.g., fluorescein-MBM1) is diluted to a working concentration (e.g., 10 nM) in the assay buffer.

-

Test compounds (e.g., this compound) are serially diluted in DMSO and then further diluted in the assay buffer.

-

-

Assay Procedure (384-well plate format):

-

Add 10 µL of the menin protein solution to each well.

-

Add 5 µL of the serially diluted test compound or DMSO (vehicle control) to the respective wells.

-

Incubate for 15 minutes at room temperature.

-

Add 5 µL of the fluorescently labeled MLL peptide to all wells.

-

Incubate for 1 hour at room temperature, protected from light.

-

-

Data Acquisition and Analysis:

-

Measure fluorescence polarization using a plate reader equipped with appropriate filters for fluorescein.

-

The percentage of inhibition is calculated relative to the high (no inhibitor) and low (no menin) polarization controls.

-

IC50 values are determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

-

Cell Proliferation (MTT) Assay

Principle: The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Protocol:

-

Cell Culture:

-

MLL-rearranged leukemia cell lines (e.g., MV4;11, MOLM-13) and control cell lines (e.g., HL-60) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.

-

-

Assay Procedure (96-well plate format):

-

Seed cells at a density of 5,000 to 10,000 cells per well in 100 µL of culture medium.

-

Allow cells to acclimate for 24 hours.

-

Treat cells with a serial dilution of this compound or DMSO (vehicle control) for 72 to 96 hours.

-

Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Add 100 µL of solubilization buffer (e.g., 10% SDS in 0.01 M HCl) to each well and incubate overnight at 37°C to dissolve the formazan crystals.

-

-

Data Acquisition and Analysis:

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of growth inhibition relative to DMSO-treated control cells.

-

GI50 (the concentration that causes 50% growth inhibition) values are determined from the dose-response curves.

-

Co-Immunoprecipitation (Co-IP)

Principle: Co-IP is used to determine if two proteins interact within a cell. An antibody against a "bait" protein (e.g., a tagged MLL fusion protein) is used to pull it out of a cell lysate, and any "prey" proteins that are bound to it (e.g., menin) will be pulled down as well. The presence of the prey protein is then detected by Western blotting.

Protocol:

-

Cell Culture and Lysis:

-

HEK293T cells are transiently transfected with an expression vector for a tagged MLL fusion protein (e.g., FLAG-MLL-AF9).

-

Treat the transfected cells with this compound or DMSO for a specified period (e.g., 24 hours).

-

Lyse the cells in a non-denaturing lysis buffer containing protease and phosphatase inhibitors.

-

-

Immunoprecipitation:

-

Incubate the cell lysates with an anti-FLAG antibody overnight at 4°C with gentle rotation.

-

Add protein A/G agarose beads and incubate for an additional 2 hours to capture the antibody-protein complexes.

-

Wash the beads several times with lysis buffer to remove non-specific binding.

-

-

Western Blotting:

-

Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Probe the membrane with primary antibodies against the FLAG tag (to detect the MLL fusion protein) and menin.

-

Use appropriate secondary antibodies and a chemiluminescent substrate for detection.

-

Mouse Xenograft Model

Principle: This in vivo model is used to assess the anti-tumor efficacy of a compound in a living organism. Human leukemia cells are implanted into immunodeficient mice, and the effect of the test compound on tumor growth is monitored.

Protocol:

-

Cell Implantation:

-

Immunodeficient mice (e.g., NOD/SCID or NSG) are subcutaneously or intravenously injected with a suspension of human MLL-rearranged leukemia cells (e.g., 5 x 10^6 MV4;11 cells).

-

-

Compound Administration:

-

Once tumors are established (e.g., reach a palpable size), mice are randomized into treatment and control groups.

-

Administer this compound (e.g., 45 mg/kg) or vehicle control daily via an appropriate route (e.g., intraperitoneal or oral gavage) for a defined period (e.g., 2-3 weeks).

-

-

Efficacy and Toxicity Monitoring:

-

Monitor tumor volume by caliper measurements at regular intervals.

-

Monitor animal body weight and general health as indicators of toxicity.

-

At the end of the study, tumors can be excised for further analysis (e.g., gene expression studies).

-

-

Data Analysis:

-

Compare the tumor growth curves between the treatment and control groups to determine the extent of tumor growth inhibition.

-

Statistical analysis is performed to determine the significance of the observed effects.

-

This technical guide provides a foundational understanding of this compound, its mechanism of action, and the experimental approaches used to characterize its activity. As research in the field of menin-MLL inhibitors continues to evolve, this information will serve as a valuable resource for the scientific community dedicated to developing novel therapies for MLL-rearranged leukemias.

References

- 1. mdpi.com [mdpi.com]

- 2. Molecular mechanisms of MLL-associated leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Mechanisms of mixed-lineage leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. pubs.acs.org [pubs.acs.org]

- 6. medchemexpress.com [medchemexpress.com]

- 7. Molecular mechanisms of leukemogenesis mediated by MLL fusion proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Mechanisms of leukemogenesis by MLL fusion proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

MI-538: A Technical Guide to Targeting the Hoxa9 and Meis1 Axis in Leukemia

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of MI-538, a potent small-molecule inhibitor of the Menin-MLL interaction, and its effects on the key oncogenic drivers Hoxa9 and Meis1 in the context of acute myeloid leukemia (AML). This document details the mechanism of action of this compound, presents quantitative data on its efficacy, outlines detailed protocols for key experimental assays, and visualizes the associated signaling pathways and experimental workflows. This guide is intended to serve as a comprehensive resource for researchers and drug development professionals working on novel therapeutic strategies for MLL-rearranged leukemias.

Introduction

Acute myeloid leukemia (AML) is a hematological malignancy characterized by the rapid growth of abnormal myeloid cells in the bone marrow and blood. A significant subset of AML cases is driven by chromosomal translocations involving the Mixed Lineage Leukemia (MLL) gene, leading to the expression of oncogenic MLL fusion proteins. These fusion proteins aberrantly recruit the protein Menin, a critical cofactor, to chromatin, which in turn drives the overexpression of downstream target genes, most notably the homeobox genes Hoxa9 and Meis1.[1]

Hoxa9 and Meis1 are transcription factors that play crucial roles in hematopoietic stem cell self-renewal and proliferation.[2] Their sustained, high-level expression is a hallmark of MLL-rearranged leukemias and is strongly associated with a poor prognosis. The Hoxa9/Meis1 axis is a critical driver of leukemogenesis, promoting cell survival and blocking differentiation.[3]

This compound is a potent and selective small-molecule inhibitor that disrupts the protein-protein interaction (PPI) between Menin and the MLL fusion protein.[4] This disruption prevents the recruitment of the MLL fusion complex to target gene promoters, leading to the downregulation of Hoxa9 and Meis1 expression and subsequent inhibition of leukemia cell growth.[4]

Quantitative Data

The following tables summarize the key quantitative data for this compound, demonstrating its potency and selectivity.

Table 1: In Vitro Activity of this compound

| Parameter | Value | Cell Line / Assay Condition | Reference |

| Binding Affinity (Kd) | 6.5 nM | Binding to Menin | [4] |

| IC50 (Menin-MLL Interaction) | 21 nM | Fluorescence Polarization Assay | [4] |

| GI50 (Growth Inhibition) | 83 nM | MLL-rearranged leukemia cells (e.g., MOLM-13, MV4-11) | [4] |

| Selectivity | No effect up to 6 µM | Non-MLL rearranged cell lines (e.g., HL-60) | [4] |

Table 2: In Vivo Efficacy of this compound in a Mouse Xenograft Model (MV4-11)

| Parameter | Value | Dosing Regimen | Reference |

| Dose | 45 mg/kg | Once daily intraperitoneal (i.p.) injection | [5] |

| Tumor Volume Reduction | ~80% | Treatment for 2 weeks | [4] |

| Effect on Body Weight | <10% reduction | Indicating low toxicity | [4] |

Table 3: Effect of this compound on Target Gene Expression

| Gene | Fold Change | Cell Line | This compound Concentration | Time Point |

| Hoxa9 | ~50% reduction | MLL-AF9 transformed cells | 100 nM | Not specified |

| Meis1 | More pronounced reduction than Hoxa9 | MLL-AF9 transformed cells | 100 nM | Not specified |

Signaling Pathways and Mechanism of Action

This compound's mechanism of action is centered on the disruption of the Menin-MLL interaction, which leads to the downregulation of Hoxa9 and Meis1 and affects downstream signaling pathways critical for leukemia cell survival and proliferation.

Figure 1: this compound Signaling Pathway. This diagram illustrates how this compound disrupts the Menin-MLL interaction, leading to the downregulation of Hoxa9 and Meis1 and subsequent inhibition of pro-leukemic signaling pathways.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the activity of this compound.

Cell Culture

-

Cell Lines: MLL-rearranged leukemia cell lines (e.g., MOLM-13, MV4-11) and non-MLL rearranged control cell lines (e.g., HL-60) are commonly used.

-

Culture Medium: RPMI-1640 medium supplemented with 10-20% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.[6][7]

-

Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO2.[6]

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

-

Materials:

-

96-well plates

-

Leukemia cell lines

-

This compound (dissolved in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

-

-

Protocol:

-

Seed cells in a 96-well plate at a density of 5 x 10^4 cells/well in 100 µL of culture medium.

-

Treat cells with serial dilutions of this compound or vehicle control (DMSO).

-

Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.

-

Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the GI50 value (the concentration of inhibitor that causes 50% reduction in cell growth) using a dose-response curve.

-

Fluorescence Polarization (FP) Assay for Menin-MLL Interaction

This assay is used to quantify the inhibitory effect of this compound on the Menin-MLL protein-protein interaction.[8][9]

-

Materials:

-

Recombinant human Menin protein

-

Fluorescently labeled MLL-derived peptide (e.g., FITC-labeled MLL4-15)

-

Assay buffer (e.g., 20 mM Tris-HCl pH 8.0, 100 mM NaCl, 1 mM DTT)

-

This compound serial dilutions

-

384-well black plates

-

Fluorescence polarization plate reader

-

-

Protocol:

-

Prepare a reaction mixture containing recombinant Menin and the fluorescently labeled MLL peptide in the assay buffer.

-

Add serial dilutions of this compound or DMSO control to the wells of a 384-well plate.

-

Add the Menin-MLL peptide mixture to the wells.

-

Incubate the plate at room temperature for a specified time (e.g., 1 hour) to reach equilibrium.

-

Measure the fluorescence polarization using a plate reader with appropriate excitation and emission wavelengths for the fluorophore.

-

Calculate the IC50 value from the dose-response curve.

-

Quantitative Real-Time PCR (qRT-PCR) for Gene Expression Analysis

This technique is used to measure the changes in Hoxa9 and Meis1 mRNA levels following this compound treatment.

-

Materials:

-

Leukemia cell lines

-

This compound

-

RNA extraction kit (e.g., RNeasy Mini Kit)

-

cDNA synthesis kit (e.g., SuperScript III First-Strand Synthesis System)

-

qPCR master mix (e.g., TaqMan Gene Expression Master Mix)

-

Primers and probes for Hoxa9, Meis1, and a housekeeping gene (e.g., GAPDH or ACTB)

-

-

Protocol:

-

Treat leukemia cells with this compound or vehicle control for a specified time (e.g., 24 or 48 hours).

-

Isolate total RNA from the cells using an RNA extraction kit.

-

Synthesize cDNA from the extracted RNA.

-

Perform qPCR using specific primers and probes for the target genes and the housekeeping gene.

-

Analyze the data using the ΔΔCt method to determine the relative fold change in gene expression.

-

Chromatin Immunoprecipitation (ChIP) Sequencing

ChIP-seq is used to identify the genome-wide binding sites of Hoxa9 and Meis1 and to assess how this compound affects their chromatin occupancy.

-

Materials:

-

Leukemia cell lines

-

This compound

-

Formaldehyde for cross-linking

-

ChIP-grade antibodies against Hoxa9 and Meis1 (or epitope tags if using tagged proteins)[10]

-

Protein A/G magnetic beads

-

Buffers for cell lysis, chromatin shearing, immunoprecipitation, washing, and elution

-

DNA purification kit

-

Reagents for library preparation and next-generation sequencing

-

-

Protocol:

-

Treat cells with this compound or vehicle control.

-

Cross-link proteins to DNA with formaldehyde.

-

Lyse the cells and shear the chromatin into fragments of 200-500 bp using sonication or enzymatic digestion.

-

Immunoprecipitate the chromatin with antibodies specific to Hoxa9 or Meis1.

-

Reverse the cross-links and purify the immunoprecipitated DNA.

-

Prepare a sequencing library from the purified DNA.

-

Perform high-throughput sequencing.

-

Analyze the sequencing data to identify enriched binding sites.

-

Experimental and Logical Workflow

The following diagram outlines the typical workflow for evaluating the efficacy and mechanism of action of this compound.

Figure 2: Experimental Workflow. This flowchart depicts the logical progression of experiments to characterize a Menin-MLL inhibitor like this compound, from initial in vitro screening to in vivo efficacy studies.

Conclusion

This compound represents a promising therapeutic agent for the treatment of MLL-rearranged leukemias. Its potent and selective inhibition of the Menin-MLL interaction leads to the specific downregulation of the key oncogenes Hoxa9 and Meis1, resulting in robust anti-leukemic activity both in vitro and in vivo. The experimental protocols and workflows detailed in this guide provide a comprehensive framework for the continued investigation and development of this compound and other inhibitors targeting this critical oncogenic axis. Further research into the downstream effects of Hoxa9 and Meis1 inhibition will continue to uncover novel therapeutic vulnerabilities in AML.

References

- 1. stemcell.com [stemcell.com]

- 2. Establishment and culture of leukemia-lymphoma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Hoxa9 and Meis1 Are Key Targets for MLL-ENL-Mediated Cellular Immortalization - PMC [pmc.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. pure.mpg.de [pure.mpg.de]

- 6. protocols.io [protocols.io]

- 7. Recommended Media Types for Common Cells | Thermo Fisher Scientific - US [thermofisher.com]

- 8. Inhibitors of the Menin-Mixed Lineage Leukemia (MLL) Interaction - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. Identification and characterization of Hoxa9 binding sites in hematopoietic cells - PMC [pmc.ncbi.nlm.nih.gov]

The Menin-MLL Interaction Inhibitor MI-538: A Technical Guide for Acute Myeloid Leukemia Research

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of MI-538, a potent and selective small molecule inhibitor of the menin-Mixed Lineage Leukemia (MLL) protein-protein interaction, for its application in acute myeloid leukemia (AML) research. This document details its mechanism of action, summarizes key quantitative data, provides detailed experimental protocols, and visualizes relevant biological pathways and workflows.

Core Concepts: Targeting the Menin-MLL Axis in AML

Acute myeloid leukemia with rearrangements of the KMT2A gene (formerly MLL) or mutations in the NPM1 gene is characterized by the dysregulation of hematopoietic gene expression, leading to a block in differentiation and uncontrolled proliferation of myeloid blasts. A key driver of this process is the interaction between the nuclear protein menin and the N-terminus of MLL or MLL fusion proteins. This interaction is critical for the recruitment of the MLL complex to target genes, such as HOXA9 and MEIS1, which are essential for leukemogenesis.[1][2][3][4]

This compound is a thienopyrimidine-based compound designed to specifically disrupt the menin-MLL interaction, thereby inhibiting the downstream oncogenic signaling cascade.[5][6]

Mechanism of Action of this compound

This compound binds to a pocket on the surface of menin that is normally occupied by MLL.[5] By competitively inhibiting this interaction, this compound prevents the recruitment of the MLL fusion protein complex to chromatin. This leads to a significant reduction in the expression of key MLL target genes, including HOXA9 and MEIS1.[7][8] The downregulation of these genes induces differentiation and apoptosis in MLL-rearranged and NPM1-mutated AML cells.[8]

Quantitative Data Summary

This compound exhibits potent and selective activity against AML cells dependent on the menin-MLL interaction. The following table summarizes key quantitative parameters for this compound and related menin inhibitors.

| Parameter | This compound | MI-463 | MI-503 | Reference |

| IC50 (menin-MLL interaction) | 21 nM | ~15 nM | ~15 nM | [5][7] |

| Kd (binding to menin) | 6.5 nM | ~10 nM | ~10 nM | [6][7] |

| GI50 (MLL-AF9 cells) | 83 nM | 200-500 nM | 200-500 nM | [5][7] |

| Oral Bioavailability (mouse) | ~50% | N/A | N/A | [7] |

| Plasma Half-life (mouse) | ~1.6 h | N/A | N/A | [7] |

| In Vivo Tumor Reduction | ~80% (MV4;11 xenograft) | N/A | N/A | [7] |

Experimental Protocols

This section provides detailed methodologies for key experiments to evaluate the efficacy and mechanism of action of this compound.

Fluorescence Polarization (FP) Assay for Menin-MLL Interaction

This assay quantitatively measures the ability of a compound to disrupt the interaction between menin and an MLL-derived peptide.

Principle: A small, fluorescently labeled MLL peptide tumbles rapidly in solution, resulting in low fluorescence polarization. When bound to the larger menin protein, its tumbling slows, increasing the polarization. An inhibitor will displace the peptide, causing a decrease in polarization.[9][10]

Protocol:

-

Reagents:

-

Recombinant full-length human menin protein.

-

Fluorescein-labeled MLL peptide (e.g., FITC-MBM1).

-

Assay Buffer: 20 mM Tris-HCl (pH 7.5), 150 mM NaCl, 1 mM DTT, 0.01% Tween-20.[11]

-

This compound serially diluted in DMSO.

-

-

Procedure (384-well plate format):

-

Prepare a mixture of menin (e.g., 150 nM) and FITC-MBM1 (e.g., 15 nM) in the assay buffer.[11]

-

Incubate the mixture for 1 hour at room temperature in the dark.

-

Add 0.2 µL of serially diluted this compound or DMSO control to 20 µL of the protein-peptide mixture in the wells.[11]

-

Incubate for 1 hour at room temperature in the dark.

-

Measure fluorescence polarization using a plate reader (Excitation: 495 nm, Emission: 525 nm).[11]

-

-

Data Analysis:

-

Calculate IC50 values by plotting the change in fluorescence polarization against the logarithm of the inhibitor concentration.

-

Cell Viability and Proliferation Assay

This assay determines the effect of this compound on the growth and viability of AML cell lines.

Principle: The MTT assay measures the metabolic activity of viable cells, which is proportional to the number of living cells.

Protocol:

-

Cell Lines:

-

MLL-rearranged lines (e.g., MV-4-11, MOLM-13).

-

NPM1-mutated lines (e.g., OCI-AML3).

-

Control lines without MLL rearrangement or NPM1 mutation (e.g., HL-60).

-

-

Procedure (96-well plate format):

-

Seed cells at a density of 5 x 10³ cells/well.[11]

-

Allow cells to stabilize for 24 hours.

-

Treat cells with a range of this compound concentrations or DMSO as a vehicle control.

-

Incubate for 72 hours.[11]

-

Add MTT reagent and incubate for 2-4 hours at 37°C.

-

Add solubilization solution and measure absorbance at 570 nm.[11]

-

-

Data Analysis:

-

Calculate the GI50 (concentration for 50% growth inhibition) from the dose-response curve.

-

Quantitative Real-Time PCR (qRT-PCR) for Gene Expression

This method is used to quantify the downregulation of MLL target genes HOXA9 and MEIS1.

Protocol:

-

Cell Treatment and RNA Extraction:

-

Treat AML cells (e.g., MV-4-11) with this compound (e.g., 100 nM) or DMSO for 48-72 hours.

-

Extract total RNA using a commercial kit (e.g., Trizol).

-

-

cDNA Synthesis:

-

Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit.

-

-

qRT-PCR:

-

Perform real-time PCR using SYBR Green master mix and primers for HOXA9, MEIS1, and a housekeeping gene (e.g., GAPDH).

-

-

Data Analysis:

-

Analyze the data using the ΔΔCt method to determine the relative fold change in gene expression.[12]

-

In Vivo Xenograft Model of AML

This protocol outlines the use of a patient-derived or cell line-derived xenograft model to assess the in vivo efficacy of this compound.

Protocol:

-

Animal Model:

-

Cell Implantation:

-

Sublethally irradiate the mice.

-

Inject MLL-rearranged AML cells (e.g., 5 x 10⁶ MV-4-11 cells) intravenously.[13]

-

-

Drug Administration:

-

Once leukemia is established (confirmed by peripheral blood sampling), begin treatment with this compound (e.g., via oral gavage) or vehicle control.

-

-

Monitoring and Endpoint:

-

Monitor disease progression by measuring the percentage of human CD45+ cells in the peripheral blood.[13]

-

Monitor animal weight and health status.

-

The primary endpoint is typically overall survival or a significant reduction in tumor burden.

-

Mechanisms of Resistance

Resistance to menin inhibitors is an emerging area of research. Potential mechanisms include:

-

On-target mutations: Point mutations in the MEN1 gene that alter the drug-binding pocket can reduce the affinity of this compound for menin, thereby rendering the drug less effective.[15]

-

Non-genetic adaptation: AML cells may adapt to long-term treatment by upregulating parallel survival pathways, allowing them to bypass their dependency on the menin-MLL interaction.[15]

Clinical Context and Future Directions

While this compound itself has primarily been a preclinical tool, other menin inhibitors with similar mechanisms of action, such as revumenib (SNDX-5613) and ziftomenib (KO-539), have shown promising results in early-phase clinical trials for patients with relapsed/refractory KMT2A-rearranged or NPM1-mutated AML.[16][17][18] These trials have demonstrated encouraging response rates and a manageable safety profile, with differentiation syndrome being a notable on-target toxicity.[16][18]

The development of menin inhibitors represents a significant advancement in targeted therapy for genetically defined subsets of AML. Future research will likely focus on combination strategies, overcoming resistance, and expanding their use to earlier lines of therapy.

References

- 1. Menin as a Hub Controlling Mixed Lineage Leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Targeting Menin in Acute Myeloid Leukemia: Therapeutic Advances and Future Directions - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Mechanisms of mixed-lineage leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The complexity of blocking bivalent protein-protein interactions: development of a highly potent inhibitor of the menin-Mixed Lineage Leukemia (MLL) interaction - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Structure-based Discovery of M-89 as a Highly Potent Inhibitor of the Menin-Mixed Lineage Leukemia (Menin-MLL) Protein-Protein Interaction - PMC [pmc.ncbi.nlm.nih.gov]

- 7. medchemexpress.com [medchemexpress.com]

- 8. Menin–MLL1 Interaction Small Molecule Inhibitors: A Potential Therapeutic Strategy for Leukemia and Cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. Inhibitors of the Menin-Mixed Lineage Leukemia (MLL) Interaction - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 11. benchchem.com [benchchem.com]

- 12. benchchem.com [benchchem.com]

- 13. An Improved Protocol for Establishment of AML Patient-Derived Xenograft Models - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Murine models based on acute myeloid leukemia-initiating stem cells xenografting - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Mechanisms of resistance to menin inhibitors in AML and strategies to overcome resistance | VJHemOnc [vjhemonc.com]

- 16. A 2024 Update on Menin Inhibitors. A New Class of Target Agents against KMT2A-Rearranged and NPM1-Mutated Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 17. ashpublications.org [ashpublications.org]

- 18. Menin inhibitors in AML: Bridging the gap between trial data and clinical practice [aml-hub.com]

The Discovery and Development of MI-538: A Potent Menin-MLL Inhibitor for Acute Leukemia

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

MI-538 is a small molecule inhibitor that targets the protein-protein interaction between menin and Mixed Lineage Leukemia (MLL) fusion proteins, a key driver in a subset of acute leukemias. This document provides a comprehensive overview of the discovery, development, and preclinical evaluation of this compound. It details the compound's mechanism of action, summarizes its in vitro and in vivo activity, and provides detailed experimental protocols for key assays utilized in its characterization. This guide is intended to serve as a technical resource for researchers and drug development professionals in the field of oncology and hematology.

Introduction

Acute leukemias harboring rearrangements of the Mixed Lineage Leukemia (MLL) gene are aggressive hematological malignancies with a generally poor prognosis, particularly in infant and pediatric populations. The fusion proteins generated by these chromosomal translocations, such as MLL-AF4 and MLL-AF9, are potent oncogenic drivers that require interaction with the scaffold protein menin for their leukemogenic activity. The menin-MLL interaction is critical for the recruitment of the MLL fusion protein complex to chromatin, leading to the aberrant expression of target genes, including the HOXA9 and MEIS1 homeobox genes, which are essential for leukemia maintenance.

The critical dependence of MLL-rearranged leukemias on the menin-MLL interaction has made it an attractive therapeutic target. This compound belongs to a class of thienopyrimidine-based compounds designed to specifically disrupt this interaction. By binding to a deep hydrophobic pocket on menin that is essential for MLL binding, this compound effectively evicts the MLL fusion protein from its target genes, leading to their transcriptional repression, induction of differentiation, and ultimately, apoptosis of the leukemia cells.

Mechanism of Action

This compound acts as a competitive inhibitor of the menin-MLL interaction. The MLL protein binds to menin through two distinct motifs, MBM1 and MBM2. This compound mimics key interactions of MLL with menin, thereby preventing the stable association of the MLL fusion protein complex with chromatin. This leads to a reduction in histone H3 lysine 4 (H3K4) methylation at the promoter regions of MLL target genes, resulting in their transcriptional downregulation. The subsequent decrease in the expression of critical downstream effectors like HOXA9 and MEIS1 is a key event that triggers the anti-leukemic effects of this compound.

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound and related menin-MLL inhibitors.

Table 1: In Vitro Activity of Menin-MLL Inhibitors

| Compound | IC50 (nM) a | Kd (nM) b | GI50 (nM) c | Cell Line(s) | Reference(s) |

| This compound | 21 | 6.5 | 83 | MLL leukemia cells | [1] |

| MI-463 | - | - | 200-500 | MLL leukemia cells | [2] |

| MI-503 | - | - | 200-500 | MLL leukemia cells | [2] |

| MI-1481 | 3.6 | - | - | MLL leukemia cells | [2] |

a 50% inhibitory concentration in a fluorescence polarization competition assay.[1] b Dissociation constant, a measure of binding affinity to menin.[1] c 50% growth inhibition concentration in cell proliferation assays.[1][2]

Table 2: In Vivo Pharmacokinetic and Efficacy Data for this compound

| Parameter | Value | Animal Model | Reference(s) |

| Half-life (t1/2) | ~1.6 hours | Mouse | [1] |

| Oral Bioavailability | ~50% | Mouse | [1] |

| Tumor Growth Inhibition | ~80% reduction in tumor volume | MV4;11 xenograft model | [1] |

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the characterization of this compound.

Fluorescence Polarization (FP) Competition Assay

This assay is used to determine the inhibitory activity of compounds on the menin-MLL interaction.

Protocol:

-

Reagent Preparation:

-

Prepare a stock solution of recombinant human menin protein in assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 0.05% Tween-20).

-

Prepare a stock solution of a fluorescently labeled MLL peptide (e.g., fluorescein-labeled MLL4-15 or MLL4-43) in assay buffer.[2]

-

Prepare serial dilutions of the test compound (this compound) in assay buffer.

-

-

Assay Setup (384-well plate format):

-

To each well, add a fixed concentration of menin protein.

-

Add the fluorescently labeled MLL peptide tracer at a concentration typically below its Kd for menin.

-

Add varying concentrations of the test compound.

-

Include control wells with:

-

Tracer only (for minimum polarization).

-

Tracer and menin (for maximum polarization).

-

Buffer only (for background).

-

-

-

Incubation:

-

Incubate the plate at room temperature for a defined period (e.g., 1-2 hours) to allow the binding reaction to reach equilibrium.

-

-

Measurement:

-

Measure the fluorescence polarization on a suitable plate reader with appropriate excitation and emission filters for the fluorophore used.

-

-

Data Analysis:

-

Subtract the background fluorescence from all readings.

-

Plot the millipolarization (mP) values against the logarithm of the inhibitor concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

-

Cell Proliferation (GI50) Assay

This assay measures the effect of a compound on the proliferation of cancer cell lines.

Protocol:

-

Cell Seeding:

-

Culture MLL-rearranged leukemia cell lines (e.g., MV4;11, MOLM-13) and control cell lines (e.g., HL-60) in appropriate media.[1]

-

Seed the cells into 96-well plates at a predetermined optimal density and allow them to attach or stabilize overnight.

-

-

Compound Treatment:

-

Prepare serial dilutions of this compound in the cell culture medium.

-

Add the compound dilutions to the appropriate wells. Include vehicle-treated (e.g., DMSO) control wells.

-

-

Incubation:

-

Incubate the plates for a period that allows for several cell doublings (e.g., 72 hours).

-

-

Viability Assessment:

-

Assess cell viability using a suitable method, such as the MTT or CellTiter-Glo assay, following the manufacturer's instructions.

-

-

Data Analysis:

-

Measure the absorbance or luminescence using a plate reader.

-

Normalize the data to the vehicle-treated control cells.

-

Plot the percentage of cell growth inhibition against the logarithm of the compound concentration.

-

Calculate the GI50 value, which is the concentration that causes a 50% reduction in cell growth.

-

Quantitative Real-Time PCR (qRT-PCR)

This technique is used to quantify the expression levels of target genes, such as HOXA9 and MEIS1.

Protocol:

-

Cell Treatment and RNA Extraction:

-

Treat MLL-rearranged leukemia cells with this compound (e.g., 100 nM) or vehicle for a specified time (e.g., 6 days).[1]

-

Harvest the cells and extract total RNA using a suitable kit (e.g., RNeasy Kit, Qiagen).

-

-

cDNA Synthesis:

-

Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcription kit.

-

-

Real-Time PCR:

-

Perform real-time PCR using a qPCR instrument and a SYBR Green or TaqMan-based assay.

-

Use primers specific for the target genes (HOXA9, MEIS1) and a housekeeping gene (e.g., 18S rRNA or GAPDH) for normalization.

-

-

Data Analysis:

-

Determine the cycle threshold (Ct) values for each gene.

-

Calculate the relative gene expression using the ΔΔCt method, normalizing the expression of the target genes to the housekeeping gene and comparing the treated samples to the vehicle-treated controls.

-

In Vivo Mouse Xenograft Model

This model is used to evaluate the anti-tumor efficacy of this compound in a living organism.

Protocol:

-

Cell Implantation:

-

Implant a human MLL-rearranged leukemia cell line (e.g., MV4;11) subcutaneously into the flank of immunodeficient mice (e.g., athymic nude mice).

-

-

Tumor Growth and Treatment:

-

Monitor tumor growth regularly.

-

When tumors reach a palpable size (e.g., ~100 mm³), randomize the mice into treatment and control groups.

-

Administer this compound or a vehicle control to the respective groups via an appropriate route (e.g., oral gavage). The dosing schedule will depend on the pharmacokinetic properties of the compound.

-

-

Efficacy Evaluation:

-

Measure tumor volume and body weight of the mice regularly throughout the study.

-

At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, histological analysis).

-

-

Data Analysis:

-

Plot the mean tumor volume over time for each group.

-

Calculate the tumor growth inhibition (TGI) for the treated group compared to the control group.

-

Assess the toxicity of the treatment by monitoring body weight changes and any adverse clinical signs.

-

Chemical Synthesis

This compound is a thienopyrimidine derivative. The general synthesis of this class of compounds involves a multi-step process.

General Synthetic Steps:

-

Gewald Reaction: The synthesis typically starts with a substituted piperidinone which undergoes a Gewald reaction with ethyl cyanoacetate and elemental sulfur in the presence of a base (e.g., morpholine) to form a 2-aminothiophene-3-carboxylate derivative.

-

Cyclization: The aminothiophene derivative is then cyclized with formamidine acetate to construct the thienopyrimidine ring system.

-

Chlorination: The resulting thienopyrimidinone is chlorinated, for example, using phosphoryl chloride, to yield a 4-chloro-thienopyrimidine intermediate.

-

Nucleophilic Aromatic Substitution: The final step involves a nucleophilic aromatic substitution reaction where the 4-chloro group is displaced by a suitable amine to introduce the desired side chain, yielding the final thienopyrimidine inhibitor.

Conclusion

This compound is a potent and selective small molecule inhibitor of the menin-MLL interaction with promising preclinical activity against MLL-rearranged leukemias. Its mechanism of action, involving the disruption of a critical protein-protein interaction and subsequent downregulation of key oncogenic transcription factors, provides a strong rationale for its therapeutic development. The data summarized and the experimental protocols detailed in this document offer a valuable resource for researchers working on the development of novel targeted therapies for acute leukemia. Further investigation into the clinical efficacy and safety of menin-MLL inhibitors is ongoing and holds the potential to improve outcomes for patients with this challenging disease.

References

In-Depth Technical Guide: MI-538 Binding Affinity to Menin

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the binding affinity of MI-538, a potent small-molecule inhibitor, to its target protein, menin. This interaction is a critical therapeutic target in certain types of leukemia. This document details the quantitative binding data, experimental methodologies for key assays, and visual representations of the relevant signaling pathway and experimental workflows.

Quantitative Binding Affinity of this compound to Menin

This compound is a highly potent inhibitor of the menin-Mixed Lineage Leukemia (MLL) protein-protein interaction. Its strong binding affinity is central to its mechanism of action in MLL-rearranged leukemias. The key quantitative metrics defining this interaction are summarized below.

| Parameter | Value (nM) | Assay Type | Description |

| IC50 | 21 | Fluorescence Polarization (FP) | Concentration of this compound required to inhibit 50% of the menin-MLL interaction in a competitive binding assay.[1][2] |

| Kd | 6.5 | Not specified, likely ITC or SPR | Dissociation constant, indicating the strength of the binding between this compound and menin. A lower Kd value signifies a stronger binding affinity.[1] |

| GI50 | 83 | Cell Proliferation Assay | Concentration of this compound required to inhibit the growth of MLL leukemia cells by 50%.[1] |

Menin-MLL Signaling Pathway and Inhibition by this compound

In acute leukemias with MLL gene rearrangements, the resulting MLL fusion proteins are dependent on their interaction with menin to drive oncogenesis. Menin acts as a scaffold, recruiting the MLL fusion protein to chromatin. This complex then upregulates the expression of key leukemogenic genes, such as HOXA9 and MEIS1, leading to enhanced cell proliferation and a block in differentiation.[2][3]

This compound functions by competitively binding to a deep pocket on the surface of menin that is normally occupied by the N-terminus of MLL.[4] This direct inhibition of the menin-MLL interaction prevents the recruitment of the MLL fusion protein to its target genes, leading to the downregulation of HOXA9 and MEIS1 expression and subsequent inhibition of leukemia cell growth.[1][2]

Experimental Protocols

The binding affinity of this compound to menin is primarily determined using biophysical and biochemical assays. Below are detailed, representative protocols for the key experimental methodologies.

Fluorescence Polarization (FP) Competition Assay

This is a common method to determine the IC50 value of an inhibitor for a protein-protein interaction.

Principle: A small, fluorescently labeled peptide derived from MLL (tracer) will have a low fluorescence polarization value due to its rapid tumbling in solution. When bound to the much larger menin protein, the tumbling slows, resulting in a high polarization value. An inhibitor like this compound will compete with the tracer for binding to menin, causing a decrease in the polarization signal.

Representative Protocol:

-

Reagent Preparation:

-

Assay Buffer: 50 mM Tris-HCl (pH 7.5), 150 mM NaCl, 1 mM DTT, 0.01% Tween-20.

-

Menin Protein: Recombinant human menin protein diluted in assay buffer to a final concentration of 10 nM.

-

Fluorescent MLL Peptide (Tracer): A fluorescein-labeled peptide corresponding to the menin-binding motif of MLL (e.g., MLL4-15) diluted in assay buffer to a final concentration of 5 nM.

-

This compound: Prepare a 10 mM stock solution in DMSO and create a serial dilution series in assay buffer.

-

-

Assay Procedure (384-well plate format):

-

Add 10 µL of the menin protein solution to each well.

-

Add 10 µL of the this compound serial dilutions or vehicle control (assay buffer with DMSO) to the respective wells.

-

Incubate for 15 minutes at room temperature.

-

Add 10 µL of the fluorescent MLL peptide tracer to all wells.

-

Incubate for 60 minutes at room temperature, protected from light.

-

-

Data Acquisition and Analysis:

-

Measure fluorescence polarization on a plate reader equipped with appropriate filters for the fluorophore (e.g., excitation at 485 nm and emission at 535 nm for fluorescein).

-

Calculate the anisotropy or millipolarization (mP) values.

-

Plot the mP values against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

-

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay

Principle: This assay measures the proximity of two molecules. A donor fluorophore (e.g., terbium-labeled anti-His antibody bound to His-tagged menin) and an acceptor fluorophore (e.g., a fluorescently labeled MLL peptide) are used. When in close proximity due to the menin-MLL interaction, excitation of the donor leads to energy transfer and emission from the acceptor. An inhibitor disrupts this interaction, leading to a decrease in the FRET signal.

Representative Protocol:

-

Reagent Preparation:

-

Assay Buffer: 50 mM HEPES (pH 7.4), 150 mM NaCl, 0.1% BSA.

-

His-tagged Menin: Diluted in assay buffer to a final concentration of 10 nM.

-

Terbium-labeled anti-His Antibody (Donor): Diluted in assay buffer to a final concentration of 2 nM.

-

Biotinylated MLL Peptide: Diluted in assay buffer to a final concentration of 20 nM.

-

Streptavidin-d2 (Acceptor): Diluted in assay buffer to a final concentration of 40 nM.

-

This compound: Prepare a serial dilution series in assay buffer from a DMSO stock.

-

-

Assay Procedure (384-well plate format):

-

Add 5 µL of the this compound serial dilutions or vehicle control to the wells.

-

Prepare a master mix of His-tagged menin and Terbium-labeled anti-His antibody and incubate for 30 minutes. Add this mix (5 µL) to the wells.

-

Prepare a master mix of biotinylated MLL peptide and Streptavidin-d2 and add it (10 µL) to the wells.

-

Incubate for 2 hours at room temperature, protected from light.

-

-

Data Acquisition and Analysis:

-

Measure the time-resolved fluorescence at the donor and acceptor emission wavelengths (e.g., 620 nm and 665 nm) after excitation at the donor's excitation wavelength (e.g., 340 nm).

-

Calculate the TR-FRET ratio (acceptor emission / donor emission).

-

Plot the ratio against the logarithm of the this compound concentration to determine the IC50.

-

Surface Plasmon Resonance (SPR)

Principle: SPR is a label-free technique that measures changes in the refractive index at the surface of a sensor chip upon binding of an analyte. One binding partner (ligand, e.g., menin) is immobilized on the chip, and the other (analyte, e.g., this compound) is flowed over the surface. The binding and dissociation are monitored in real-time, allowing for the determination of kinetic parameters (kon and koff) and the dissociation constant (Kd).

Representative Protocol:

-

Immobilization of Menin:

-

Use a sensor chip with a suitable surface chemistry (e.g., CM5).

-

Activate the surface with a mixture of EDC and NHS.

-

Immobilize recombinant menin to the surface via amine coupling in a suitable buffer (e.g., 10 mM sodium acetate, pH 5.0).

-

Deactivate any remaining active groups with ethanolamine.

-

-

Binding Analysis:

-

Prepare a series of concentrations of this compound in a running buffer (e.g., HBS-EP+ buffer: 10 mM HEPES pH 7.4, 150 mM NaCl, 3 mM EDTA, 0.05% v/v Surfactant P20).

-

Inject the different concentrations of this compound over the menin-immobilized surface and a reference flow cell.

-

Monitor the association and dissociation phases.

-

Regenerate the sensor surface between injections if necessary using a mild regeneration solution (e.g., a short pulse of low pH buffer).

-

-

Data Analysis:

-

Subtract the reference flow cell data from the active flow cell data to obtain specific binding sensorgrams.

-

Fit the sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (kon), dissociation rate constant (koff), and the equilibrium dissociation constant (Kd = koff / kon).

-

Experimental Workflow for Binding Affinity Determination

The general workflow for determining the binding affinity of an inhibitor like this compound to its target protein menin using a competition-based assay is outlined below.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Menin–MLL1 Interaction Small Molecule Inhibitors: A Potential Therapeutic Strategy for Leukemia and Cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. Disruption of the menin-MLL interaction triggers menin protein degradation via ubiquitin-proteasome pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

MI-538: A Potent and Selective Chemical Probe for the Menin-MLL Interaction

Abstract

This technical guide provides a comprehensive overview of MI-538, a small molecule inhibitor designed to disrupt the critical protein-protein interaction between menin and Mixed Lineage Leukemia (MLL) fusion proteins. The menin-MLL interaction is a key driver in the pathogenesis of acute leukemias characterized by MLL gene rearrangements. This compound serves as a valuable chemical probe for elucidating the biological consequences of this interaction and represents a promising therapeutic lead. This document details the mechanism of action of this compound, presents its key quantitative data, outlines detailed experimental protocols for its use, and provides visual representations of the relevant biological pathways and experimental workflows.

Introduction

Acute leukemias harboring rearrangements of the Mixed Lineage Leukemia (MLL, also known as KMT2A) gene are associated with a poor prognosis.[1] The resulting MLL fusion proteins are potent oncogenic drivers that require interaction with the nuclear protein menin to exert their leukemogenic effects.[1][2] This interaction is crucial for the recruitment of the MLL fusion protein complex to chromatin, leading to the aberrant expression of target genes such as HOXA9 and MEIS1, which in turn drives leukemic cell proliferation and blocks differentiation.[1][2][3]

The development of small molecules that inhibit the menin-MLL interaction has emerged as a promising therapeutic strategy. This compound is a potent and selective inhibitor that binds to menin with high affinity, thereby disrupting its interaction with MLL fusion proteins.[4][5] This guide serves as a technical resource for researchers and drug development professionals interested in utilizing this compound as a chemical probe to study the menin-MLL axis.

Mechanism of Action

This compound functions as a competitive inhibitor of the menin-MLL interaction. It binds to a pocket on the surface of menin that is normally occupied by the N-terminal fragment of MLL. By occupying this site, this compound effectively displaces MLL fusion proteins from menin, leading to the downregulation of their target genes and subsequent inhibition of leukemic cell growth.[3][4][5]

Quantitative Data

The potency and selectivity of this compound have been characterized through various biochemical and cell-based assays. The following tables summarize the key quantitative data for this chemical probe.

| Parameter | Value | Assay | Reference |

| IC50 (Menin-MLL Interaction) | 21 nM | Fluorescence Polarization | [4][6][7][8][9] |

| Kd (Binding to Menin) | 6.5 nM | Isothermal Titration Calorimetry | [4] |

| Cell Line | MLL Fusion | GI50 | Selectivity vs. Control | Reference |

| MV4;11 | MLL-AF4 | 83 nM | >72-fold | [4] |

| MOLM-13 | MLL-AF9 | Not explicitly stated for this compound, but other menin inhibitors are active. | Not applicable | [3] |

| HL-60 (Control) | None | > 6 µM | Not applicable | [4] |

| HM-2 (Control) | None | > 6 µM | Not applicable | [4] |

| Parameter | Value | Animal Model | Reference |

| Tumor Volume Reduction | ~80% | MV4;11 Xenograft | [4] |

| Oral Bioavailability | ~50% | Mouse | [4] |

| Half-life (t1/2) | ~1.6 hours | Mouse | [4] |

Experimental Protocols

Detailed methodologies for key experiments to characterize the activity of this compound are provided below.

Fluorescence Polarization (FP) Assay for Menin-MLL Interaction

This assay measures the ability of this compound to inhibit the interaction between purified menin protein and a fluorescently labeled peptide derived from MLL.

Materials:

-

Recombinant human menin protein

-

Fluorescein-labeled MLL peptide (e.g., residues 4-43)

-

Assay Buffer: 20 mM Tris-HCl (pH 7.5), 150 mM NaCl, 1 mM DTT, 0.01% Tween-20

-

This compound stock solution in DMSO

-

384-well, low-volume, black, round-bottom plates

-

Fluorescence polarization plate reader

Procedure:

-

Prepare a premixture of recombinant menin and the fluorescein-labeled MLL peptide in the assay buffer. The final concentrations should be optimized, but representative concentrations are in the low nanomolar range.

-

Incubate the protein-peptide mixture at room temperature for 1 hour in the dark to allow for binding equilibrium to be reached.

-

Prepare serial dilutions of this compound in DMSO and then dilute further in the assay buffer.

-

Add a small volume of the diluted this compound or DMSO (vehicle control) to the wells of the 384-well plate.

-

Add the menin-MLL peptide premixture to each well.

-

Incubate the plate at room temperature for 1 hour in the dark.

-

Measure the fluorescence polarization using a plate reader with appropriate excitation and emission wavelengths for fluorescein.

-

Calculate the IC50 value by fitting the data to a four-parameter logistic equation.

References

- 1. researchgate.net [researchgate.net]

- 2. scholarworks.indianapolis.iu.edu [scholarworks.indianapolis.iu.edu]

- 3. The complexity of blocking bivalent protein-protein interactions: development of a highly potent inhibitor of the menin-Mixed Lineage Leukemia (MLL) interaction - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Inhibitors of the Menin-Mixed Lineage Leukemia (MLL) Interaction - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. Hoxa9 and Meis1 Are Key Targets for MLL-ENL-Mediated Cellular Immortalization - PMC [pmc.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. ClinicalTrials.gov [clinicaltrials.gov]

The Menin-MLL Interaction in Cancer: A Technical Guide to Mechanism and Therapeutic Inhibition

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

The interaction between menin and the Mixed Lineage Leukemia (MLL) protein is a critical dependency in certain aggressive cancers, most notably in acute leukemias harboring MLL gene rearrangements (MLL-r) or mutations in Nucleophosmin 1 (NPM1). Menin acts as an essential oncogenic cofactor, tethering MLL fusion proteins to chromatin and enabling the aberrant transcription of leukemogenic genes such as HOXA9 and MEIS1. This dependency has established the menin-MLL protein-protein interaction (PPI) as a premier therapeutic target. The development of potent, selective small-molecule inhibitors that disrupt this interaction has led to a new class of targeted therapies. These agents have demonstrated profound anti-leukemic activity in preclinical models and promising efficacy in clinical trials, offering a new therapeutic paradigm for genetically-defined subsets of acute myeloid leukemia (AML) and acute lymphoblastic leukemia (ALL). This guide provides an in-depth overview of the molecular basis of the menin-MLL interaction, the downstream oncogenic signaling, preclinical and clinical data for key inhibitors, and detailed protocols for essential experimental assays used in their evaluation.

The Core Mechanism: Menin as an Oncogenic Scaffold

Menin, a 67 kDa nuclear protein encoded by the MEN1 gene, functions as a tumor suppressor in endocrine tissues. However, in the context of MLL-r leukemia, it plays a paradoxical and essential oncogenic role.[1][2] Chromosomal translocations involving the MLL gene (also known as KMT2A) fuse the N-terminal portion of MLL with one of over 80 different partner proteins.[3][4][5] This N-terminal fragment, retained in all MLL fusion oncoproteins, contains the binding site for menin.[1][3][4]

The interaction is structurally characterized by a bivalent binding mode, where two distinct motifs in the N-terminus of MLL, Menin Binding Motif 1 (MBM1) and Menin Binding Motif 2 (MBM2), engage with a deep central pocket on the menin protein.[1][3][6] MBM1 is the high-affinity site and is crucial for the stability of the complex.[1][7][8] The primary function of this interaction is to tether the MLL fusion protein to chromatin at specific gene loci.[1][9] Once recruited, the MLL fusion protein complex, which often includes other epigenetic modifiers like DOT1L, drives the expression of target genes, primarily the HOXA gene cluster and MEIS1.[7][9][10] This aberrant gene expression program blocks hematopoietic differentiation and promotes uncontrolled proliferation, leading to leukemogenesis.[1][3] Disruption of the menin-MLL interaction, either genetically or pharmacologically, abrogates the oncogenic activity of MLL fusions and reverses the leukemic phenotype.[1][11][12]

Signaling Pathway Diagram

Caption: The Menin-MLL oncogenic pathway and point of therapeutic intervention.

Quantitative Data Summary

The development of menin-MLL inhibitors has been guided by quantitative assessments of binding affinity, cellular potency, and clinical efficacy.

Table 1: Binding Affinities of MLL Motifs and Inhibitors to Menin

| Molecule | Type | Assay | Binding Affinity (Kd) | Inhibition (IC50) | Reference(s) |

| MLL1-160 (WT) | MLL Fragment | - | 10 nM | - | [1] |

| MLL MBM1 | MLL Peptide Motif | - | 56 nM | - | [1] |

| MLL MBM2 | MLL Peptide Motif | - | 1 µM | - | [1] |

| MLL4-43 | MLL Fragment | ITC | 6.8 nM | - | [6][13] |

| MI-1 | Small Molecule | FP | - | 1.9 µM | [11] |

| MI-2 | Small Molecule | ITC | 158 nM | 446 nM | [11][12] |

| MI-2-2 | Small Molecule | - | 22 nM | 46 nM | [8][14] |

| MI-3 | Small Molecule | ITC | 201 nM | 648 nM | [11] |

| MI-463 | Small Molecule | FP | ~10 nM | 32 nM | [6] |

| MI-503 | Small Molecule | FP | ~10 nM | 33 nM | [6] |

| MIV-6R | Small Molecule | - | 85 nM | 56 nM | [15] |

| MI-1481 (28) | Small Molecule | FP | - | 3.6 nM | [13] |

| MI-3454 | Small Molecule | FP | - | 0.51 nM | |

| VTP50469 | Small Molecule | - | Potent, low nM | Potent, low nM | [3][16] |

Table 2: Cellular Activity of Selected Menin-MLL Inhibitors

| Inhibitor | Cell Line (Fusion) | Assay | Potency (GI50 / IC50) | Selectivity vs. WT MLL cells | Reference(s) |

| MI-2 | MV4;11 (MLL-AF4) | MTT | 9.5 µM (GI50) | High | [11] |

| MI-2 | KOPN-8 (MLL-ENL) | MTT | 7.2 µM (GI50) | High | [11] |

| MI-3454 | MOLM-13 (MLL-AF9) | MTT | 7 nM (GI50) | >100-fold | [17] |

| MI-3454 | MV4;11 (MLL-AF4) | MTT | 27 nM (GI50) | >100-fold | [17] |

| Compound 6 | MV4;11 (MLL-AF4) | - | 0.16 µM (IC50) | >60-fold (vs. HL-60) | [9] |

| Compound 8 | MV4;11 (MLL-AF4) | - | 6 nM (IC50) | >500-fold (vs. HL-60) | [9] |

| Compound 10 | MV4;11 (MLL-AF4) | - | 3 nM (IC50) | >500-fold (vs. HL-60) | [9] |

| M-89 | MV4;11 (MLL-AF4) | - | 25 nM (IC50) | >400-fold (vs. HL-60) | [6] |

| M-1121 | MV4;11 (MLL-AF4) | - | 10.3 nM (IC50) | High (no effect on WT at 10 µM) | [6] |

Table 3: In Vivo Efficacy in Patient-Derived Xenograft (PDX) Models

| Inhibitor | PDX Model | Treatment Regimen | Outcome | Reference(s) |

| VTP50469 | MLL-r ALL | 120 mg/kg BID, 28 days | Dramatic reduction in leukemia burden; disease-free survival >1 year | [3][16] |

| VTP50469 | MLL-r AML | 120 mg/kg BID, 28 days | Significant reduction in tumor volume and delayed progression | |

| MI-3454 | MLL-r AML | 100 mg/kg BID | Induced complete remission; >30-fold reduction in MEIS1 expression | [18] |

| MI-3454 | NPM1-mut AML | 100 mg/kg BID | Blocked leukemia progression; significant reduction in tumor burden | [18] |

Table 4: Clinical Efficacy of Menin Inhibitors in Relapsed/Refractory (R/R) Acute Leukemia

| Inhibitor | Patient Population | Trial | Overall Response Rate (ORR) | Composite Complete Remission (CRc) Rate | Reference(s) |

| Revumenib | KMT2A-r | AUGMENT-101 | 53% - 63% | 23% - 30% (CR+CRh) | [17][19] |

| Revumenib | NPM1-mut | AUGMENT-101 | 48.1% | 26% (CR+CRh) | [18][20] |

| Ziftomenib | KMT2A-r | KOMET-001 | 65.2% | 30.4% (CR/CRh) | [13] |

| Ziftomenib | NPM1-mut | KOMET-001 | 58.8% | 47.1% (CR/CRh) | [13] |

| Bleximenib | KMT2A-r / NPM1-mut | cAMeLot-1 | 47.6% (at RP2D) | 33.3% (CR/CRh at RP2D) | [13] |

CRc: Composite Complete Remission (CR/CRh/CRi); CR: Complete Remission; CRh: CR with partial hematologic recovery; RP2D: Recommended Phase 2 Dose.

Key Experimental Protocols

Validation of the menin-MLL interaction and the efficacy of its inhibitors relies on a suite of biochemical and cellular assays.

Protocol: Chromatin Immunoprecipitation sequencing (ChIP-seq)

This protocol is used to identify the genome-wide binding sites of menin and MLL fusion proteins.

Objective: To map the genomic loci occupied by a protein of interest (e.g., Menin, MLL-AF9) in vivo.

Methodology:

-

Cross-linking: Treat 10-20 million leukemia cells with 1% formaldehyde for 8-10 minutes at room temperature to cross-link proteins to DNA. Quench the reaction with glycine. For transient interactions, a dual cross-linking step with Disuccinimidyl glutarate (DSG) prior to formaldehyde can improve efficiency.[19]

-

Cell Lysis and Chromatin Shearing: Lyse the cells to isolate nuclei. Resuspend nuclei in a shearing buffer and sonicate the chromatin to produce DNA fragments of 200-600 bp. Verify fragment size using agarose gel electrophoresis.

-